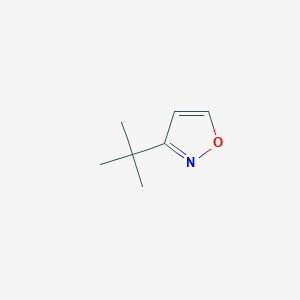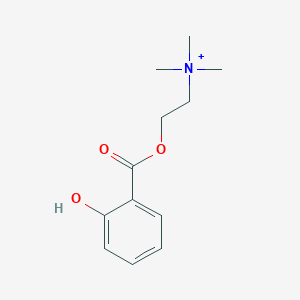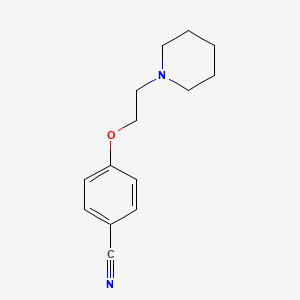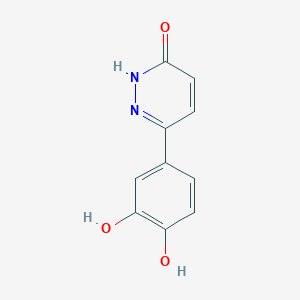
3-(tert-Butyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(tert-Butyl)isoxazole” is a compound that belongs to the isoxazole class, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . It has a molecular formula of C8H12N2O3, an average mass of 184.193 Da, and a monoisotopic mass of 184.084793 Da .
Synthesis Analysis
The synthesis of isoxazoles, including “3-(tert-Butyl)isoxazole”, has been a subject of research for many years. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .Zukünftige Richtungen
Isoxazoles, including “3-(tert-Butyl)isoxazole”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Eigenschaften
CAS-Nummer |
1003-86-7 |
|---|---|
Produktname |
3-(tert-Butyl)isoxazole |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
3-tert-butyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NO/c1-7(2,3)6-4-5-9-8-6/h4-5H,1-3H3 |
InChI-Schlüssel |
MUCMKDMHJJIVHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NOC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methylphenyl)amino]Cyclohexanecarbonitrile](/img/structure/B8739960.png)
![Formamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)-](/img/structure/B8739992.png)


![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B8740009.png)



![2-Amino-5-chloro-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B8740016.png)
![2-(Methylsulfanyl)-5-[(pyridin-4-yl)methyl]pyrimidin-4(3H)-one](/img/structure/B8740023.png)


